1,4-Dimethylpiperazine-2,3-dione CAS number
1,4-Dimethylpiperazine-2,3-dione CAS number
An In-depth Technical Guide on 1,4-Dimethylpiperazine-2,3-dione
CAS Number: 59417-06-0
This technical guide provides a comprehensive overview of 1,4-dimethylpiperazine-2,3-dione, a key chemical intermediate and a member of the piperazine-dione class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its properties, synthesis, and applications as a scaffold for more complex molecules.
1,4-Dimethylpiperazine-2,3-dione is a derivative of the piperazine-2,3-dione scaffold. The piperazine ring in this molecule is known to adopt a half-chair conformation. In its crystalline form, the molecules are organized into sheets through weak C-H⋯O hydrogen bonds.[1][2]
Table 1: Physicochemical Properties of 1,4-Dimethylpiperazine-2,3-dione
| Property | Value | Source |
| CAS Number | 59417-06-0 | PubChem[3] |
| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[3] |
| Molecular Weight | 142.16 g/mol | PubChem[3] |
| IUPAC Name | 1,4-dimethylpiperazine-2,3-dione | PubChem[3] |
| Boiling Point | 206.5°C at 760 mmHg | ChemNet[4] |
| Density | 1.169 g/cm³ | ChemNet[4] |
| Flash Point | 81.2°C | ChemNet[4] |
| Refractive Index | 1.491 | ChemNet[4] |
| XLogP3 (Computed) | -0.6 | PubChem[3] |
| Topological Polar Surface Area | 40.6 Ų | PubChem[3] |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |
| [M+H]⁺ | 143.08151 | 127.4 |
| [M+Na]⁺ | 165.06345 | 136.5 |
| [M-H]⁻ | 141.06695 | 128.6 |
| [M+NH₄]⁺ | 160.10805 | 146.8 |
| [M+K]⁺ | 181.03739 | 135.6 |
| Data sourced from PubChemLite, calculated using CCSbase. |
Synthesis and Experimental Protocols
The synthesis of 1,4-dimethylpiperazine-2,3-dione has been reported in the literature, for instance by Haraguchi et al. in 2015, although detailed public-domain protocols for this specific molecule are scarce.[2] However, a general and representative protocol for the synthesis of N,N'-disubstituted piperazine-2,5-diones is well-established and can be adapted. This often involves the cyclization of N-protected dipeptides or related precursors.
Representative Experimental Protocol: Synthesis of a Piperazine-dione Scaffold
This protocol is a generalized representation for the synthesis of piperazine-dione derivatives and should be adapted and optimized for the specific synthesis of 1,4-dimethylpiperazine-2,3-dione.
Objective: To synthesize a piperazine-dione ring system.
Materials:
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N-methylglycine (Sarcosine)
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Thionyl chloride (SOCl₂)
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Methanol (anhydrous)
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Triethylamine (Et₃N)
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Dichloromethane (DCM, anhydrous)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Esterification of N-methylglycine:
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Suspend N-methylglycine in anhydrous methanol.
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Cool the mixture to 0°C in an ice bath.
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Add thionyl chloride dropwise with stirring.
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Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
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Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
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Dimerization and Cyclization:
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Dissolve the N-methylglycine methyl ester hydrochloride in anhydrous dichloromethane.
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Add triethylamine (2.5-3 equivalents) at 0°C to neutralize the hydrochloride and facilitate cyclization.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction for the formation of the cyclized product, 1,4-dimethylpiperazine-2,5-dione (a related isomer to the target compound, but illustrates the general cyclization).
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Work-up and Purification:
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Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperazine-dione product.
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Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Representative workflow for the synthesis of a piperazine-dione scaffold.
Applications in Medicinal Chemistry and Drug Development
While 1,4-dimethylpiperazine-2,3-dione itself is not widely reported as a biologically active agent, the piperazine-dione scaffold is considered a "privileged structure" in medicinal chemistry.[5] This means the core structure is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for drug discovery programs.[6][7]
The reactivity of the piperazine-dione core, particularly at the nitrogen atoms and the carbon atoms adjacent to the carbonyls, allows for a variety of chemical modifications. This enables the creation of large libraries of derivatives for screening against various biological targets.
Table 3: Biological Activities of Piperazine-dione Derivatives
| Derivative Class | Biological Target/Activity | Example Application | Reference |
| Piperazine-2,3-dione Derivatives | KRAS G12C Inhibition | Anticancer Agents | Google Patents[8] |
| 1,4-Disubstituted Piperazine-2,5-diones | Antioxidant (via IL-6/Nrf2 loop) | Neuroprotective Agents | PMC[9] |
| Piperazine-2,5-diones with Indole Analogs | Anti-depressant, Anti-inflammatory, Analgesic | CNS Disorders | PubMed[10] |
| General Piperazine Derivatives | Antimicrobial, Antifungal, Antiviral | Infectious Diseases | ResearchGate[7] |
The general workflow for utilizing a privileged scaffold like 1,4-dimethylpiperazine-2,3-dione in a drug discovery context is illustrated below.
References
- 1. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 1,4-Dimethylpiperazine-2,3-dione | C6H10N2O2 | CID 322983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN115803328B - Piperazine-2,3-dione derivatives and their medical applications - Google Patents [patents.google.com]
- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
